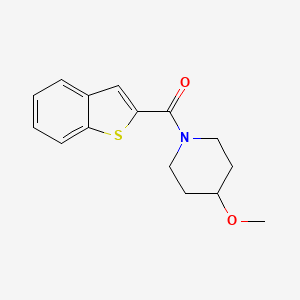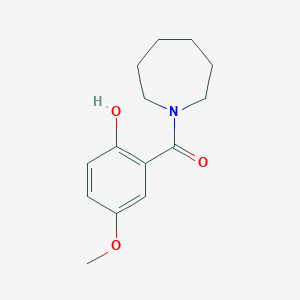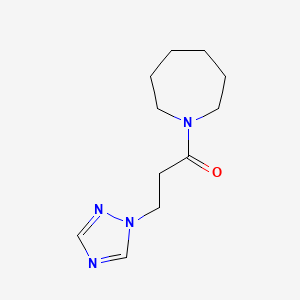![molecular formula C14H19NO2 B7508314 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)
1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one, also known as Methoxyketamine, is a novel psychoactive substance that belongs to the arylcyclohexylamine class of dissociative anesthetics. It was first synthesized in 1963 by Parke-Davis Laboratories and has gained attention in recent years due to its potential therapeutic effects in treating depression and anxiety disorders.
Wirkmechanismus
1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory. This blockade leads to increased release of glutamate, which in turn activates the AMPA receptor, leading to increased synaptic plasticity and the formation of new neural connections.
Biochemical and Physiological Effects:
1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. It also increases the levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that is involved in the regulation of various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine has several advantages for lab experiments, including its rapid onset and short duration of action, which allows for precise control over the timing of its effects. However, its potency and potential for abuse make it difficult to handle safely in a laboratory setting.
Zukünftige Richtungen
Future research on 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine should focus on its potential therapeutic effects in treating depression and anxiety disorders, as well as its potential for use as a tool for studying the mechanisms underlying these disorders. Additionally, further studies are needed to determine the long-term effects of 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine use and its potential for abuse.
Synthesemethoden
The synthesis of 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine involves the reaction of 3-methoxyphenylacetone with pyrrolidine and propanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine has been the subject of several scientific studies in recent years. One study conducted by Zanos et al. (2016) found that 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine exhibited rapid and sustained antidepressant effects in animal models of depression. Another study by Yang et al. (2018) showed that 1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-oneine had anxiolytic effects in rats subjected to chronic unpredictable stress.
Eigenschaften
IUPAC Name |
1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-14(16)15-9-5-8-13(15)11-6-4-7-12(10-11)17-2/h4,6-7,10,13H,3,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHKPSCRGCKJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC1C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cycloheptanamine](/img/structure/B7508246.png)









![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)

![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
